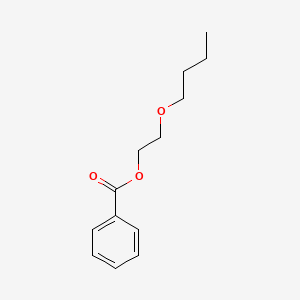

2-Butoxyethyl benzoate

説明

Historical Context and Evolution of Research Trajectories

The story of 2-butoxyethyl benzoate (B1203000) is intrinsically linked to the broader history of glycol ethers and benzoate plasticizers. Glycol ethers, the class of solvents to which 2-butoxyethanol (B58217) belongs, have been in commercial use since the 1920s and 1930s. europa.eu The initial research focus was on their excellent solvent properties for resins and lacquers.

The development of plasticizers, substances added to polymers to increase their flexibility, also has a long history, with phthalate (B1215562) esters becoming dominant in the mid-20th century. However, concerns over the environmental and health impacts of certain phthalates led to a search for alternatives. researchgate.net This shift propelled research into other classes of plasticizers, including benzoates. Benzoate esters, as a class, were explored for their efficacy in enhancing the properties of polymers like polyvinyl chloride (PVC). specialchem.com

Current Research Significance and Emerging Areas

The current research significance of 2-butoxyethyl benzoate is centered on its role as a high-performance, non-phthalate plasticizer and a versatile solvent. Studies continue to explore its effectiveness in improving the mechanical properties of various polymers. researchgate.net Research is also directed towards optimizing its synthesis, focusing on aspects like catalyst efficiency and purification methods to achieve high-purity grades suitable for specialized applications.

Emerging areas of research are expanding the potential applications of this compound. One promising field is in materials science, particularly in the development of novel polymer blends and composites. For instance, research into mesogenic homologous series containing a butoxyethyl terminal chain highlights its utility in the field of thermotropic liquid crystals. tandfonline.com

Another emerging area is in advanced drug delivery systems. The compound's solubility characteristics make it a candidate for use as a carrier for hydrophobic drugs, potentially enhancing their bioavailability. Research is ongoing to investigate its role in formulating controlled-release systems, where the drug is released at a predetermined rate over a specific duration. dtu.dkkinampark.comgoogle.com While still in early stages, the potential for incorporating this compound into nanotechnology-based delivery platforms is an area of growing interest. nih.govresearchgate.net

Interdisciplinary Relevance in Contemporary Science

The utility of this compound extends across several scientific disciplines, underscoring its interdisciplinary relevance.

In Polymer Science , it is a key component in the formulation of flexible plastics, coatings, and adhesives. Its ability to act as a plasticizer improves the durability and processability of polymers. The quest for "greener" and safer plasticizers has intensified research into benzoate esters like this compound as viable alternatives to traditional phthalates. researchgate.netnih.gov

In Pharmaceutical Science , its properties as a solvent are being explored for the formulation of drug products. Its ability to dissolve poorly soluble active pharmaceutical ingredients is a significant advantage in developing effective medications. The compound's potential role in controlled-release drug delivery systems highlights its intersection with biomedical engineering and materials science. dtu.dk

In Environmental Science , the study of this compound is part of a broader investigation into the lifecycle and impact of "emerging plasticizers." nih.gov As a substance that can be released into the environment from consumer products, its environmental fate, transport, and potential for bioaccumulation are subjects of ongoing research. nih.govresearchgate.net This research is crucial for assessing its environmental footprint and ensuring its sustainable use. Analytical methods, such as gas chromatography-mass spectrometry (GC-MS), are employed to detect and quantify its presence in various environmental matrices. epa.govvliz.be

Finally, in Organic Synthesis , this compound serves as a useful intermediate. Its ester group can undergo various chemical transformations, such as transesterification, to produce other valuable benzoate derivatives with tailored properties for specific applications.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C13H18O3 |

| Molecular Weight | 222.28 g/mol |

| CAS Number | 5451-76-3 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 156.5-157.0 °C (at 14.5 Torr) |

| Density | 1.0277 g/cm³ (at 25 °C) |

| Water Solubility | 106 mg/L (at 20 °C) |

| LogP | 3.77 (at 30 °C) |

Data sourced from smolecule.comchemicalbook.com

Analytical Techniques for the Characterization of this compound

| Technique | Application |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, confirmation of ester linkage and butoxy chain integrity. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. |

| Gas Chromatography (GC) | Separation and quantification in mixtures, purity analysis. |

| High-Performance Liquid Chromatography (HPLC) | Analysis of the compound and its degradation products in various matrices. |

Data sourced from bohrium.comresearchgate.net

Structure

3D Structure

特性

IUPAC Name |

2-butoxyethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-2-3-9-15-10-11-16-13(14)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBQBIACXMPEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863546 | |

| Record name | Ethanol, 2-butoxy-, 1-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5451-76-3 | |

| Record name | Ethanol, 2-butoxy-, 1-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5451-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butoxyethyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butoxyethyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-butoxy-, 1-benzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-butoxy-, 1-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butoxyethyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butoxyethyl benzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXR433LN7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Reaction Engineering

Esterification Reaction Pathways and Mechanistic Elucidation

The reaction is generally carried out at elevated temperatures, typically between 125 to 150°C, over several hours to achieve significant conversion. google.comgoogle.com The use of an azeotropic agent, such as heptane or toluene (B28343), can facilitate the removal of water through co-distillation, effectively driving the reaction to completion. google.comgoogle.com

Catalyst Systems for Optimized Conversion

Homogeneous catalysts are widely employed in the esterification of benzoic acid due to their high activity. Traditional strong mineral acids such as sulfuric acid and phosphoric acid are effective catalysts for this reaction. google.comgoogle.com Organic sulfonic acids, particularly p-toluenesulfonic acid (p-TSA), are also commonly used and have been studied in the esterification of benzoic acid with various alcohols. dnu.dp.ua These catalysts operate by protonating the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. youtube.com

Other homogeneous systems investigated for benzoate (B1203000) ester synthesis include organometallic compounds containing tin, titanium, or zirconium. google.comgoogle.com These Lewis acid catalysts function by coordinating to the carbonyl oxygen, which also enhances the electrophilicity of the carbonyl carbon. In some processes, the catalyst is neutralized with a base, such as sodium hydroxide or sodium carbonate, before the purification steps to prevent product degradation during distillation. google.comgoogle.com

To overcome the challenges associated with the separation and corrosion of homogeneous catalysts, significant research has been directed towards the development of solid acid catalysts. Acidic ion-exchange resins, such as sulfonated polystyrene-divinylbenzene resins (e.g., Amberlyst-15), have shown effectiveness in esterification reactions. google.comiiste.org These materials provide acidic sites for catalysis while being easily separable from the reaction mixture by simple filtration, allowing for catalyst recycling and continuous processing. acsgcipr.orggoogle.com

Studies comparing different types of catalysts for the esterification of benzoic acid have demonstrated the potential of heterogeneous systems. For instance, in the synthesis of various benzoate esters, solid acid catalysts like Amberlyst-15 have been benchmarked against homogeneous catalysts and deep eutectic solvents (DES). dergipark.org.tr While homogeneous catalysts often show higher initial activity, heterogeneous catalysts offer significant process advantages.

| Alcohol | Catalyst System | Conversion (%) |

|---|---|---|

| Ethanol (B145695) | Deep Eutectic Solvent (p-TSA & BTEAC) | 88.4 |

| Ionic Liquid (1-Butyl-3-methylimidazolium chloride) | 19.6 (at 65°C) | |

| Amberlyst 15 (Ion Exchange Resin) | 7.8 (at 65°C) | |

| Butanol | Deep Eutectic Solvent (p-TSA & BTEAC) | 87.8 |

| Hexanol | Deep Eutectic Solvent (p-TSA & BTEAC) | 67.5 |

Data adapted from a study on green catalysts for benzoic acid esterification. Note that temperatures for Ionic Liquid and Amberlyst 15 were at 65°C, while others were at 75°C. dergipark.org.tr

The application of photocatalysis to the synthesis of 2-butoxyethyl benzoate is an emerging area with limited specific research. However, general mechanisms for photocatalyzed esterification can be considered. These processes typically involve the use of a semiconductor photocatalyst that, upon irradiation, generates electron-hole pairs. These can then participate in redox reactions that activate the carboxylic acid or alcohol, facilitating the esterification reaction under milder conditions than traditional thermal methods. For instance, photolysis of related benzoic acid esters has been shown to proceed via intramolecular hydrogen atom abstraction to form reactive intermediates like biradicals and photoenols. figshare.com While not a direct synthetic pathway, this demonstrates the photosensitivity of the benzoate structure, suggesting that light-induced pathways could be engineered for its synthesis.

Thermodynamic and Kinetic Studies of Esterification

The esterification of benzoic acid is a reversible reaction, and its progress is governed by both thermodynamic and kinetic factors. tcu.edu Thermodynamic equilibrium limits the maximum achievable conversion. Kinetic studies are crucial for understanding the reaction rate and the influence of parameters such as temperature, catalyst concentration, and reactant molar ratio.

Research on the esterification of benzoic acid with 1-butyl alcohol, a similar primary alcohol to 2-butoxyethanol (B58217), provides valuable kinetic insights. dnu.dp.ua Studies have shown the reaction to be first-order with respect to benzoic acid. dnu.dp.ua The activation energies for both the forward and reverse reactions have been determined, providing the data needed for reactor design and optimization. dnu.dp.uaresearchgate.net The thermal effect (enthalpy of reaction) for the esterification of benzoic acid with 1-butyl alcohol is relatively small, indicating that temperature has a more significant impact on the reaction rate than on the equilibrium position. dnu.dp.uaresearchgate.net

| Parameter | Value |

|---|---|

| Activation Energy (Forward Reaction) | 58.40 kJ·mol⁻¹ |

| Activation Energy (Reverse Reaction) | 57.70 kJ·mol⁻¹ |

| Thermal Effect of Reaction (ΔH) | 622 J·mol⁻¹ |

Data from kinetic research on the synthesis of butyl benzoate. dnu.dp.uaresearchgate.net

The reaction kinetics can be modeled to predict conversion under various process conditions, aiding in the optimization of industrial processes. researchgate.net The rate of reaction is highly dependent on the catalyst concentration and temperature, with higher values for both leading to faster attainment of equilibrium. dergipark.org.tr

Process Optimization and Scale-Up Research

The industrial production of this compound requires careful process optimization and scale-up to ensure high purity, efficiency, and economic viability. A key aspect of process optimization is the effective removal of water to drive the esterification equilibrium towards the product. tcu.edu This is often achieved by azeotropic distillation using an entrainer like heptane. google.com The reactor effluent, a crude product mixture, contains the desired ester, unreacted starting materials, water, the catalyst, and various impurities. google.com

Purification is a critical step in the manufacturing process. A patented process describes feeding the crude reaction product into a distillation column that comprises a dividing wall or a pasteurization section. google.comgoogle.com This advanced distillation setup allows for the simultaneous removal of low-boiling impurities (as an overhead stream), high-boiling impurities (as a bottom stream), and the collection of the high-purity this compound as a side stream. google.com

For scale-up, transitioning from batch to continuous processing can offer significant advantages in terms of consistency and throughput. google.com The use of fixed-bed reactors with heterogeneous catalysts is a common strategy for continuous esterification. google.com This approach simplifies catalyst separation and allows for more stable, long-term operation. Process modeling, informed by kinetic and thermodynamic data, is essential for designing and scaling up continuous reactors to achieve desired production targets and purity specifications. researchgate.net

Distillation and Purification Process Development

The purification of this compound from the crude reaction product is a critical step in achieving the high purity required for its applications. The process typically involves a multi-step distillation sequence designed to remove unreacted starting materials, catalysts, and byproducts.

The synthesis of this compound is primarily achieved through the esterification of benzoic acid with 2-butoxyethanol. The crude product from this reaction is a mixture containing the desired ester, unreacted benzoic acid, unreacted 2-butoxyethanol (often referred to by its trade name, Butyl CELLOSOLVE™), water, and the catalyst, which is commonly an acid like sulfuric acid. An entrainer, such as heptane, may also be present, having been added to facilitate the removal of water during the reaction.

A typical laboratory-scale batch distillation process for the purification of this compound involves the following fractional separations:

Removal of the Entrainer: The first fraction to be removed is the entrainer, such as heptane, which has the lowest boiling point in the mixture.

Removal of Unreacted Benzoic Acid: Following the removal of the entrainer, the next fraction contains unreacted benzoic acid.

Removal of Unreacted 2-Butoxyethanol: Subsequently, unreacted 2-butoxyethanol is distilled off.

Collection of Pure this compound: The main fraction, containing the high-purity this compound, is then collected. The purity of the collected ester can exceed 99.0% by weight.

The distillation is carefully monitored, and the process is typically concluded when the concentration of heavy impurities in the overhead fraction begins to increase significantly. For industrial-scale production, more advanced distillation techniques are employed to enhance separation efficiency and throughput. One such technique is the use of a dividing wall column or a distillation column with a pasteurization section. These configurations allow for the simultaneous separation of light, heavy, and product streams within a single column, leading to energy and capital cost savings.

Below is a table summarizing the components typically found in the crude reaction mixture of this compound synthesis.

| Component | Role/Origin | Boiling Point (°C) (approx.) |

| This compound | Desired Product | 298 |

| Benzoic Acid | Unreacted Starting Material | 249 |

| 2-Butoxyethanol | Unreacted Starting Material | 171 |

| Heptane | Entrainer (optional) | 98.4 |

| Water | Byproduct | 100 |

| Sulfuric Acid | Catalyst | Decomposes |

| Heavy Impurities | Byproducts | > 298 |

| Light Impurities (e.g., Butyraldehyde) | Byproducts | 74.8 |

Byproduct Formation and Mitigation Strategies

A key challenge in the production of high-purity this compound is the formation of undesirable byproducts, particularly those that impart color and odor to the final product. One of the most significant odor-causing impurities is butyraldehyde (B50154) (butanal). This and other low-boiling impurities can form during the distillation process due to the thermal or oxidative decomposition of heavier components in the reaction mixture.

The continuous formation of these lighter components during distillation can compromise the purity of the final product. To address this, several mitigation strategies have been developed:

Catalyst Neutralization: Before initiating the distillation process, the acid catalyst (e.g., sulfuric acid) is often neutralized. This is typically achieved by adding a base, such as a 20% aqueous sodium hydroxide solution, to adjust the pH of the crude product to neutral. This step is crucial as it prevents the acid-catalyzed degradation of the product and other components at the high temperatures required for distillation.

Advanced Distillation Configurations: As mentioned previously, the use of distillation columns with a dividing wall or a pasteurization section is an effective strategy. These designs allow for the continuous removal of light impurities as they form, preventing their accumulation in the final product stream.

Reactor Design and Reaction Condition Profiling

The synthesis of this compound is typically carried out in a batch reactor. The design of this reactor and the precise control of reaction conditions are paramount to maximizing yield and minimizing byproduct formation.

Reactor Design Considerations:

Materials of Construction: The reactor must be constructed from materials that are resistant to corrosion by the acidic catalyst and the reactants at elevated temperatures. Glass-lined steel or stainless steel reactors are commonly used.

Heat Transfer: The esterification reaction is typically endothermic, requiring a consistent supply of heat to maintain the desired reaction temperature. The reactor should be equipped with an efficient heating system, such as a jacket or internal coils, to ensure uniform temperature distribution throughout the reaction mass. Effective heat transfer is also critical for controlling the rate of water removal.

Mixing: Thorough mixing is essential to ensure good contact between the reactants and the catalyst, and to maintain a homogenous temperature profile. The reactor is typically equipped with an agitator designed to handle the viscosity of the reaction mixture.

Condenser and Separator: The reactor is connected to a condenser and a phase separator (e.g., a Dean-Stark apparatus) to continuously remove the water formed during the reaction. This is often facilitated by an entrainer like heptane, which forms an azeotrope with water. The condensed entrainer is then returned to the reactor.

Reaction Condition Profiling:

The reaction conditions are carefully controlled to optimize the synthesis. A typical reaction profile for the production of this compound is as follows:

| Parameter | Typical Range/Value |

| Reactants | Benzoic Acid, 2-Butoxyethanol |

| Catalyst | Sulfuric Acid |

| Entrainer | Heptane (to aid in water removal) |

| Temperature | 125 to 150 °C |

| Reaction Time | 13 to 15 hours |

| Pressure | Atmospheric (or adjusted to control boiling) |

| Water Removal | Continuous co-distillation with heptane |

Sustainable Synthesis Approaches and Green Chemistry Principles

In line with the growing emphasis on sustainable manufacturing, efforts are being made to develop greener synthetic routes for this compound. These approaches focus on reducing the environmental impact of the process by using eco-friendly materials and minimizing waste.

Eco-Friendly Reagents and Solvent Systems

The traditional synthesis of this compound often relies on strong mineral acid catalysts and may involve the use of organic entrainers. Green chemistry principles encourage the exploration of more benign alternatives.

Heterogeneous Catalysts: The use of solid acid catalysts is a promising green alternative to homogeneous catalysts like sulfuric acid. Heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and supported metal oxides, offer several advantages. They can be easily separated from the reaction mixture by filtration, which simplifies the purification process and eliminates the need for a neutralization step. Furthermore, these catalysts can often be regenerated and reused, reducing waste and operational costs.

Deep Eutectic Solvents (DES): Deep eutectic solvents are emerging as environmentally friendly catalysts and reaction media for esterification reactions. A DES formed from p-toluene sulfonic acid (p-TSA) and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride (BTEAC), for example, can act as both a solvent and a catalyst. Such systems have shown high catalytic activity in the esterification of benzoic acid with various alcohols, offering a potentially greener route for this compound synthesis.

Solvent-Free Synthesis: Conducting the reaction under solvent-free conditions is another key principle of green chemistry. In the context of this compound synthesis, this could involve using an excess of one of the reactants, such as 2-butoxyethanol, to act as both a reactant and a solvent. This approach simplifies the process by reducing the number of components and eliminating the need for a separate solvent recovery step.

The following table summarizes some eco-friendly catalyst and solvent systems that could be applied to the synthesis of this compound.

| Approach | Example Reagents/Systems | Advantages |

| Heterogeneous Catalysis | Ion-exchange resins (Amberlyst-15), Zeolites, Supported Iron Oxide Nanoparticles | Easy separation, reusability, reduced corrosion, no neutralization step required. |

| Deep Eutectic Solvents | p-TSA and BTEAC mixture | Acts as both solvent and catalyst, high catalytic activity, potentially recyclable. |

| Solvent-Free Conditions | Excess of 2-butoxyethanol as the reaction medium | Reduced solvent waste, simplified process, lower environmental impact. |

| Greener Solvent Systems | Acetonitrile (B52724) | Less hazardous than traditional chlorinated or amide solvents. |

Waste Minimization and Recycling Protocols

Waste minimization and recycling are integral to the sustainable production of this compound. The primary sources of waste in the conventional process include the spent acid catalyst, wastewater from the neutralization and washing steps, and unreacted starting materials that are not recovered.

Catalyst Recycling: As discussed, the use of heterogeneous catalysts allows for their recovery and reuse, significantly reducing catalyst-related waste.

Solvent Recycling: If an entrainer or solvent is used, implementing a closed-loop recycling system is essential. The solvent can be recovered through distillation and reused in subsequent batches. This not only minimizes waste but also reduces the consumption of fresh solvent, leading to cost savings. The recovery process typically involves distillation to separate the solvent from any impurities it may have collected.

Process Intensification: Adopting continuous flow reactors instead of traditional batch reactors can also contribute to waste minimization. Continuous processes often offer better control over reaction conditions, leading to higher yields and selectivities, and can reduce the volume of waste generated per unit of product.

By integrating these green chemistry principles and waste minimization strategies, the synthesis of this compound can be made more environmentally sustainable and economically viable.

Mechanistic Investigations of Biological and Environmental Interactions

Biochemical Pathways of Metabolism and Degradation

The metabolic fate of 2-Butoxyethyl benzoate (B1203000) is primarily dictated by hydrolysis and subsequent enzymatic transformations. These pathways are crucial in determining the compound's persistence and biological activity.

Hydrolysis Pathways and Metabolite Identification

The primary route for the breakdown of 2-Butoxyethyl benzoate is through the hydrolysis of its ester bond. This reaction, which can occur under alkaline conditions, cleaves the molecule into its constituent parts: benzoic acid and 2-butoxyethanol (B58217). sserc.org.uk

Reaction: this compound + H₂O → Benzoic Acid + 2-Butoxyethanol

Following this initial hydrolysis, the identified metabolites undergo further metabolic processes. Benzoic acid metabolism in humans is well-documented, often involving conjugation with glycine (B1666218) to form hippuric acid, which is then excreted. The human gut microbiome also plays a significant role in benzoate metabolism, utilizing both aerobic and anaerobic pathways. nih.gov Metagenomic studies have highlighted the presence of genes for benzoate catabolism within the gut microbiota, indicating a microbial contribution to its degradation. nih.gov

Enzymatic Biotransformation Studies

The hydrolysis of benzoate esters is largely mediated by a class of enzymes known as carboxylesterases (CES). semanticscholar.org These enzymes are abundant in various tissues, including the liver and plasma. semanticscholar.org Studies on homologous esters like methyl benzoate and ethyl benzoate have confirmed the central role of CES in their metabolism. The process involves a two-step hydrolysis reaction where the enzyme's active site serine attacks the ester, leading to the formation of an acylated enzyme intermediate, which is then hydrolyzed by water to release the carboxylic acid and regenerate the active enzyme. semanticscholar.orgresearchgate.net

The biotransformation of the resulting benzoic acid metabolite can proceed through several pathways in bacteria, including the β-ketoadipate pathway. nih.gov This involves activation to benzoyl-CoA, followed by a series of enzymatic reactions that ultimately lead to intermediates of central metabolism, such as succinyl-CoA and acetyl-CoA. nih.govnih.gov

Molecular Target Interactions in Biological Systems

While direct studies on this compound are limited, research on related benzoate structures provides insight into potential molecular interactions. Benzoate moieties can interact with various proteins, primarily through hydrogen bonding and hydrophobic interactions. nih.gov

Studies using bovine serum albumin (BSA), a model transport protein, have shown that benzoate derivatives form stable, 1:1 complexes with the protein. nih.gov The binding is often characterized by a static quenching mechanism, indicating the formation of a ground-state complex. nih.govresearchgate.net Thermodynamic analysis of these interactions suggests that hydrogen bonds and van der Waals forces are the primary drivers for stabilizing the protein-ligand complex. researchgate.net Molecular docking studies further indicate that benzoate compounds can bind within specific subdomains of albumin, potentially influencing its structure and function. nih.govresearchgate.net Other research has shown that sodium benzoate can interact with the enzyme lysozyme, entering a surface depression and forming hydrogen bonds with amino acid residues like tryptophan. researchgate.net

Table 1: Interaction Parameters of Benzoate Derivatives with Bovine Serum Albumin (BSA)

| Compound | Binding Constant (K) (M⁻¹) | Binding Stoichiometry (n) | Primary Interaction Forces |

|---|---|---|---|

| Sodium Benzoate | 2.02 × 10⁴ to 7.9 × 10³ | ~1 | Hydrogen bonding, van der Waals forces researchgate.net |

| Methyl o-methoxy p-methylaminobenzoate | (2.1 ± 0.1) × 10⁴ | 1:1 | Hydrogen bonding nih.gov |

| Methyl o-hydroxy p-methylaminobenzoate | (2.4 ± 0.1) × 10⁴ | 1:1 | Hydrogen bonding nih.gov |

Oxidative Stress and Antioxidant Activity Mechanisms

The involvement of benzoate compounds in oxidative stress pathways is complex, with studies showing both pro-oxidant and antioxidant effects depending on the context and concentration. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them with antioxidant defenses. mdpi.com

Some studies on sodium benzoate have indicated that it can induce oxidative stress in a dose-dependent manner. jceionline.org This is evidenced by increased levels of total oxidant capacity (TOC) and decreased levels of total antioxidant capacity (TAC). jceionline.org Conversely, other research suggests that under certain conditions, benzoate can exhibit antioxidant effects by increasing levels of glutathione (GSH), a key intracellular antioxidant. nih.gov The mechanisms by which antioxidants function include scavenging free radicals directly, inhibiting enzymes that generate ROS (like NADPH oxidase), or activating internal antioxidant enzymes (like superoxide dismutase and catalase). mdpi.comnih.gov Compounds with phenolic structures, which can be metabolites of more complex benzoates, are known to act as potent antioxidants by donating a hydrogen atom to neutralize free radicals. researchgate.net

Anti-inflammatory Pathway Modulation

There is evidence that benzoate derivatives can modulate inflammatory pathways. Inflammation is a biological response involving enzymes like cyclooxygenases (COX) and signaling pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). johnshopkins.edu

Studies on sodium benzoate have demonstrated anti-inflammatory properties, which are thought to occur through the inhibition of NF-κB activation. nih.govjohnshopkins.edu NF-κB is a crucial transcription factor that controls the expression of many pro-inflammatory molecules, including inducible nitric oxide synthase (iNOS) and cytokines like TNF-α and IL-1β. johnshopkins.edu By inhibiting NF-κB, sodium benzoate can suppress the expression of these inflammatory mediators. johnshopkins.edu This anti-inflammatory effect is linked to the modulation of the mevalonate pathway and the inhibition of p21ras activation, a key signaling protein. johnshopkins.edu

Table 2: Potential Anti-inflammatory Mechanisms of Benzoate Derivatives

| Pathway/Target | Observed Effect | Mediators Affected | Reference |

|---|---|---|---|

| NF-κB Pathway | Inhibition of activation | iNOS, TNF-α, IL-1β | johnshopkins.edu |

| Mevalonate Pathway | Modulation (depletion of intermediates) | p21ras activation | johnshopkins.edu |

| Microglial/Astroglial Activation | Reduction of inflammatory response | Pro-inflammatory cytokines, surface markers | johnshopkins.edu |

Molecular Interactions with Biomembrane Systems

The interaction of a chemical compound with cell membranes is a critical factor influencing its absorption, distribution, and biological activity. rsc.org For an ester like this compound, its lipophilicity is a key determinant of these interactions. The calculated XLogP3 value for this compound is 3.1, indicating a significant degree of lipophilicity. nih.gov

Lipophilic molecules can interact with and penetrate the lipid bilayer of cell membranes. nih.gov This interaction is governed by physical forces between the drug and the membrane components. rsc.org Studies using model membrane systems, such as phospholipid monolayers, show that lipophilic compounds can insert themselves between the phospholipid molecules. nih.gov This insertion can alter the physical properties of the membrane, such as its fluidity and stability. The hydrophobic portions of the molecule (the butoxy and phenyl groups) are likely to interact with the hydrophobic acyl chains of the membrane lipids, while the more polar ester group would orient towards the hydrophilic head groups of the phospholipids. nih.govnih.gov This ability to interact with the hydrophobic core of the membrane can facilitate the passive transport of the molecule across cellular barriers. nih.gov

Penetration and Positioning within Lipid Structures

While specific studies detailing the penetration and positioning of this compound within lipid structures are not extensively available, the behavior of related benzoate compounds can offer insights. Research on benzoic acid and benzoate indicates that these molecules can penetrate the interface of model membrane systems nih.gov. The depth of penetration is a critical factor in their ability to traverse a membrane. For instance, benzoic acid has been shown to penetrate deeper into lipid structures compared to benzoate nih.gov. This suggests that the ester group in this compound likely influences its partitioning and orientation within a lipid bilayer, although further research is needed to elucidate the precise mechanisms.

pH-Dependent Interaction Dynamics

The interaction of benzoate-containing compounds with biological membranes is notably influenced by pH. Studies on benzoic acid and its conjugate base, benzoate, have demonstrated pH-dependent interactions with lipid monolayers nih.gov. At lower pH, the protonated form (benzoic acid) interacts more strongly with lipid membranes. This is attributed to the increased lipophilicity of the undissociated acid, which facilitates its insertion into the nonpolar lipid environment nih.gov. Conversely, at higher pH, the ionized benzoate form has a greater affinity for the aqueous phase. While direct studies on this compound are limited, it is plausible that its ester linkage undergoes hydrolysis under certain pH conditions, which would affect its interaction with lipid structures. The stability of the ester bond is a key factor, as its cleavage would yield benzoic acid and 2-butoxyethanol, each with distinct interactive properties .

Coalescing Agent Functionality and Polymer Matrix Interactions

In industrial applications, particularly in coatings and paints, this compound functions as a coalescing agent. The primary role of a coalescing agent is to facilitate the formation of a continuous film from a dispersion of polymer particles specialchem.com. This process occurs in three main stages: concentration, compaction, and coalescence specialchem.com. As the solvent (typically water) evaporates, the polymer particles are forced into close contact. The coalescing agent, a fugitive material, temporarily softens the polymer particles by reducing their glass transition temperature (Tg) google.com. This allows the particles to fuse, forming a coherent and durable film google.com. The effectiveness of a coalescing agent is influenced by its ability to penetrate the polymer particles from the aqueous phase, a property that is enhanced by lower water solubility coatingsworld.com. After the film has formed, the coalescing agent gradually evaporates, and the film achieves its final hardness and mechanical properties google.com.

Plasticizer Activity and Polymer Compatibility Studies

This compound is also widely utilized as a non-phthalate plasticizer, an additive that increases the flexibility and durability of polymers . Plasticizers work by embedding themselves between polymer chains, which reduces the intermolecular forces and allows the chains to move more freely. This, in turn, lowers the glass transition temperature of the polymer, transforming it from a rigid material to a more pliable one. The compatibility of a plasticizer with a polymer is crucial for its effectiveness and is dependent on factors such as molecular structure and polarity. Studies on various plasticizers have shown that their incorporation into a polymer matrix can significantly alter the mechanical and thermal properties of the final product mdpi.comresearchgate.net.

Diffusion-Controlled Migration Mechanisms

A key consideration in the use of plasticizers is their potential to migrate out of the polymer matrix over time. This migration is a diffusion-controlled process, influenced by the molecular properties of the plasticizer and the structure of the polymer researchgate.net. The process of volatile loss from a plasticized polymer involves two main steps: diffusion from the bulk of the material to the surface, and subsequent evaporation from the surface into the surrounding environment researchgate.netgeomembrane.com. The rate of diffusion is higher in polymers with a more open structure, which is often the case in highly plasticized materials geomembrane.com.

Factors Influencing Plasticizer Retention and Volatility

Several factors influence the retention and volatility of a plasticizer within a polymer matrix.

| Factor | Influence on Retention and Volatility |

| Molecular Weight | Higher molecular weight generally leads to lower volatility and better retention due to the increased difficulty for larger molecules to diffuse through the polymer matrix. geomembrane.comresearchgate.netillinois.edu |

| Branching | Increased branching in the plasticizer molecule can increase vapor pressure and volatile loss. However, it can also hinder migration into liquids or solids. geomembrane.com |

| Polarity | The compatibility between the plasticizer and the polymer, which is related to their relative polarities, affects the retention of the plasticizer. |

Solvent Properties in Organic Synthesis and Reaction Media

This compound is recognized as a versatile, high-boiling point solvent. Its chemical structure, featuring both a polar ester group and a nonpolar butoxyethyl chain, imparts amphiphilic character, allowing it to dissolve a range of solutes. Historically, the broader class of glycol ethers, from which this compound is derived, has been noted for excellent solvent properties for applications in resins and lacquers .

While specific data on its solvent parameters like dielectric constant or polarity indices are not extensively documented in readily available literature, its utility can be inferred from its applications as a plasticizer and coalescing agent, where it effectively solvates polymer resins. The physical properties of the related compound, 2-Butoxyethyl acetate (B1210297), which include a high boiling point (192 °C) and miscibility with hydrocarbons and organic solvents, suggest similar characteristics for this compound epchems.com.

In the context of organic synthesis, this compound primarily serves as a useful intermediate rather than a bulk reaction medium. Its ester group can undergo chemical transformations, most notably transesterification, to produce other valuable benzoate derivatives . This reaction involves the exchange of the 2-butoxyethanol group with another alcohol, catalyzed by either an acid or a base. This allows for the synthesis of various benzoate esters with tailored properties for specific applications by selecting an appropriate alcohol for the exchange.

Table 1: Selected Physical Properties Relevant to Solvent Potential

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈O₃ |

| Molecular Weight | 222.28 g/mol |

| Boiling Point | 156.5-157.0 °C (at 14.5 Torr) |

| Density | 1.0277 g/cm³ (at 25 °C) |

| Water Solubility | 106 mg/L (at 20 °C) |

Data sourced from ChemicalBook and Benchchem.

Liquid Crystal Behavior and Material Science Applications

The utility of this compound in material science is highlighted by research into its role in the formation of thermotropic liquid crystals . While the compound itself is not mesogenic, the incorporation of the 2-butoxyethyl terminal chain into larger molecular structures has been shown to induce liquid crystalline properties.

A significant study focused on the synthesis and characterization of two new mesogenic homologous series featuring a butoxyethyl terminal group: 2-butoxyethyl-4-((E)-3-(4-n-alkoxyphenyl) acryloyloxy) benzoates (Series In) and 2-butoxyethyl-4-(4-n-alkoxy benzoyloxy) benzoates (Series IIn) tandfonline.com. The liquid crystalline properties were investigated using a polarizing optical microscope and differential scanning calorimetry to determine phase transition temperatures tandfonline.com.

The findings revealed that the molecular geometry and the length of the alkoxy chain (n) significantly influence the mesomorphic behavior.

Series In (cinnamoyloxy linkage): The first two members (n=1, 2) were non-mesogenic. The third member (n=3) exhibited an enantiotropic nematic mesophase, while the remaining members of the series displayed an enantiotropic Smectic A (SmA) phase tandfonline.com.

Series IIn (benzoyloxy linkage): This series, which is a more direct derivative of this compound, was found to be purely smectogenic. The Smectic A (SmA) mesophase began to appear from the n=4 homologue as a monotropic phase, persisting up to the last synthesized member of the series tandfonline.com. A monotropic phase is one that is observed only upon cooling from the isotropic liquid state.

This research demonstrates that the flexible butoxyethyl tail is a key structural component that can promote the formation of smectic phases, which are characterized by molecules arranged in layers. These findings underscore the potential of using this compound as a foundational chemical building block for creating novel liquid crystal materials for applications in displays and other advanced technologies.

Table 2: Mesophase Behavior of Homologous Series IIn: 2-butoxyethyl-4-(4-n-alkoxy benzoyloxy) benzoates

| Homologue (n) | Mesophase Type | Phase Behavior |

|---|---|---|

| n < 4 | Non-mesogenic | No liquid crystal phase observed |

| n ≥ 4 | Smectic A (SmA) | Monotropic (observed on cooling) |

Based on findings from Mesogenic homologous series with a butoxyethyl terminal chain, Liquid Crystals. tandfonline.com

Advanced Environmental Fate and Transport Research

Environmental Distribution and Partitioning Studies

The movement and final disposition of 2-Butoxyethyl benzoate (B1203000) in the environment are governed by its physicochemical properties, which influence its partitioning between air, water, soil, and sediment.

Adsorption/Desorption Kinetics and Isotherms

Specific experimental data on the adsorption and desorption kinetics for 2-Butoxyethyl benzoate are not extensively detailed in publicly available literature. However, the principles of these processes can be understood through studies of related compounds. Adsorption processes are often described by isotherm models, which relate the concentration of a chemical in solution to the amount adsorbed onto a solid phase at equilibrium. Kinetic models, such as the pseudo-first-order and pseudo-second-order models, are used to determine the rate at which this equilibrium is achieved. nih.govresearchgate.net For organic compounds, partitioning into soil and sediment is frequently correlated with the organic carbon content of the solid matrix, a relationship quantified by the organic carbon-normalized partition coefficient (Koc). nih.gov

Henry's Law Constant Determinations

Multi-Compartment Distribution Modeling

Multi-compartment models are theoretical tools used to predict the environmental distribution of a chemical. While specific multi-compartment modeling for this compound is not available, data for its parent acetate (B1210297) ester, 2-butoxyethanol (B58217) acetate, predicts a distribution primarily into water (64.37%) and air (35.1%), with minimal partitioning to soil (0.26%) and sediment (0.24%). nih.gov Given the structural similarities, this provides an insight into the likely environmental compartments where this compound may accumulate.

Table 1: Predicted Environmental Partitioning of 2-Butoxyethanol Acetate

| Environmental Compartment | Percentage |

| Water | 64.37% |

| Air | 35.1% |

| Soil | 0.26% |

| Sediment | 0.24% |

| This interactive table is based on data for the related compound 2-butoxyethanol acetate. nih.gov |

Biodegradation Kinetics and Pathways in Environmental Matrices

The primary mechanism for the removal of this compound from the environment is expected to be biodegradation. Research into its constituent parts, 2-butoxyethanol and benzoic acid, provides a strong basis for understanding its ultimate fate. The initial step in its degradation is the hydrolysis of the ester bond, yielding these two compounds.

Aerobic and Anaerobic Degradation Processes

Aerobic Degradation: Under aerobic conditions, both degradation products of this compound are readily mineralized.

2-Butoxyethanol (2-BE): Numerous bacterial strains have been shown to completely degrade 2-BE. The primary aerobic pathway involves the oxidation of the alcohol group to form 2-butoxyacetic acid (2-BAA), which is then followed by the cleavage of the ether bond to produce glyoxylate (B1226380) and n-butanol. nih.govresearchgate.net These smaller molecules can then enter central metabolic pathways.

Benzoate: The aerobic degradation of benzoate is well-documented and can proceed through several routes. A common pathway involves hydroxylation of the aromatic ring to form catechol, which is subsequently cleaved by dioxygenase enzymes. nih.govresearchgate.net An alternative, hybrid "box" pathway also exists, which begins with the activation of benzoate to benzoyl-CoA before subsequent oxygen-dependent dearomatization and hydrolytic ring cleavage. nih.govresearchgate.netnih.govethz.ch

Anaerobic Degradation: In the absence of oxygen, different microbial strategies are employed.

Benzoate: The anaerobic degradation of benzoate is a well-studied model for aromatic compound metabolism. It is initiated by the activation of benzoate to the central intermediate benzoyl-CoA. nih.govfrontiersin.orgethz.ch From there, the aromatic ring undergoes reduction and subsequent cleavage, a fundamentally different strategy from the oxygen-requiring hydroxylation seen in aerobic pathways. nih.gov

Microbial Community Dynamics and Degradation

The introduction of this compound into an environment is expected to select for and enrich microbial communities capable of its degradation. Studies on its components have identified key microbial players.

2-Butoxyethanol Degraders: A variety of bacterial genera have been isolated that can completely degrade 2-butoxyethanol. These include multiple species of Pseudomonas as well as Hydrogenophaga, Gordonia, and Cupriavidus. nih.govresearchgate.netresearchgate.net Research has detailed the degradation kinetics for some of these strains. nih.govresearchgate.net

Table 2: Maximum Growth Rates of Select 2-Butoxyethanol (2-BE) Degrading Bacteria

| Bacterial Strain | Max. Growth Rate (h⁻¹) | 2-BE Concentration (mM) |

| Pseudomonas putida BOE100 | 0.645 | 5 |

| P. vancouverensis BOE200 | 0.395 | 6 |

| Hydrogenophaga pseudoflava BOE3 | 0.204 | 4 |

| This interactive table presents data on the growth kinetics of bacteria utilizing 2-butoxyethanol as a substrate. nih.govresearchgate.net |

Table 3: Microorganisms Involved in the Degradation of this compound Components

| Component | Condition | Key Microbial Genera |

| 2-Butoxyethanol | Aerobic | Pseudomonas, Hydrogenophaga, Gordonia, Cupriavidus nih.govresearchgate.net |

| Benzoate | Aerobic | Azoarcus, Pseudomonas, Bacillus nih.govnih.gov |

| Benzoate | Anaerobic | Syntrophus, Desulfotomaculum, Methanosaeta, Methanosarcina ncl.ac.uk |

| Benzoate | Halophilic | Halopenitus researchgate.net |

| This interactive table summarizes key microorganisms identified in the degradation of the primary breakdown products of this compound. |

Identification of Biodegradation Metabolites

The biodegradation of this compound is presumed to initiate through the cleavage of its ester bond by microbial esterases, a common pathway for ester-containing compounds. This initial hydrolysis yields two primary metabolites: benzoic acid and 2-butoxyethanol. Following this primary degradation, each metabolite enters distinct catabolic pathways.

Benzoic Acid Pathway: Benzoic acid is a well-studied intermediate in the microbial degradation of aromatic compounds. Under aerobic conditions, it is typically activated to benzoyl-CoA. nih.gov The aromatic ring is then dearomatized and subsequently cleaved, often through a modified β-oxidation pathway, ultimately breaking down into smaller molecules like succinyl-CoA and acetyl-CoA that can enter the central metabolic cycles of microorganisms. nih.gov

2-Butoxyethanol Pathway: The degradation of 2-butoxyethanol proceeds via oxidation of the alcohol group to form 2-butoxyacetic acid (2-BAA). nih.gov Subsequent cleavage of the ether bond can then occur, yielding glyoxylate and n-butanol. nih.gov Further metabolism of n-butanol can lead to butanoic acid. nih.gov An alternative, though less common, pathway involves the dealkylation of 2-butoxyethanol to form butyraldehyde (B50154) and ethylene (B1197577) glycol. nih.gov

Based on these established pathways for its constituent parts, the key metabolites resulting from the complete biodegradation of this compound have been identified.

Table 1: Identified Biodegradation Metabolites of this compound

| Initial Compound | Primary Metabolites | Secondary Metabolites | Further Metabolites |

|---|---|---|---|

| This compound | Benzoic acid | Benzoyl-CoA | Succinyl-CoA, Acetyl-CoA |

| 2-Butoxyethanol | 2-Butoxyacetic acid (2-BAA) | Glyoxylate, n-Butanol, Butanoic acid |

Influence of Environmental Factors on Biodegradation

The rate and extent of this compound biodegradation are significantly influenced by various environmental factors that affect microbial activity and enzyme function. While specific studies on this compound are limited, research on structurally similar compounds, such as other benzoate esters and phthalate (B1215562) plasticizers, provides insight into the key controlling parameters. nih.govresearchgate.net

Temperature: Microbial degradation processes are temperature-dependent. For similar compounds like benzyl (B1604629) benzoate and the plasticizer Di(2-ethylhexyl) phthalate (DEHP), optimal degradation temperatures are typically found in the mesophilic range, around 30-35°C. nih.govresearchgate.net Lower temperatures (e.g., below 15-20°C) or significantly higher temperatures (e.g., above 40°C) can drastically reduce the rate of biodegradation by slowing microbial growth and enzymatic activity. nih.gov For instance, the biodegradation of butyl benzyl phthalate (BBP) was found to be almost complete after 7 days at 20°C but showed no degradation after 10 days at 4°C. nih.gov

pH: The pH of the surrounding soil or water matrix is critical. Optimal biodegradation of benzyl benzoate occurs at a neutral pH of 7.0. researchgate.net For DEHP, the optimal pH range is between 7.0 and 8.0. nih.gov Deviations into acidic or alkaline conditions can inhibit the microbial enzymes responsible for breaking down the compound, thereby slowing the degradation process.

Nutrient and Substrate Availability: The presence of other carbon and nitrogen sources can influence biodegradation. In some cases, the presence of easily metabolizable sugars like glucose can enhance microbial activity and thus the degradation of the target compound. researchgate.net The concentration of the compound itself is also a factor; very high concentrations can be toxic to degrading microorganisms, while very low concentrations may not be sufficient to induce the necessary enzymatic machinery. cefic-lri.org

Microbial Population: The presence of a microbial consortium already adapted to degrading similar xenobiotic compounds is crucial for efficient removal. cefic-lri.orgwalshmedicalmedia.com The density and diversity of competent microorganisms in soil, sediment, or activated sludge will directly impact the degradation half-life of the compound. nih.gov

Table 2: Influence of Environmental Factors on the Biodegradation of Benzoate Esters

| Factor | Optimal Condition | Effect of Deviation |

|---|---|---|

| Temperature | 30-35°C | Slower degradation at lower or higher temperatures nih.govresearchgate.net |

| pH | 7.0 - 8.0 | Inhibition of microbial enzymes in acidic or alkaline conditions nih.govresearchgate.net |

| Nutrients | Presence of co-substrates (e.g., glucose, peptone) | Can enhance or sometimes inhibit degradation depending on the specific nutrient and microbial pathway researchgate.net |

Photodegradation and Other Abiotic Transformation Processes

Beyond biological breakdown, this compound is subject to abiotic transformation in the environment, primarily through reactions with photochemically generated reactive species. These processes are significant in sunlit surface waters and the atmosphere.

Oxidation by Reactive Species (Ozone, Hydroxyl Radicals)

In aquatic and atmospheric environments, this compound can be degraded by powerful, non-selective oxidants like hydroxyl radicals (•OH) and ozone (O₃). nih.govcore.ac.uk

Hydroxyl Radicals (•OH): Hydroxyl radicals are highly reactive and are a primary degradation pathway for many organic compounds in the environment. nih.gov They are formed through processes like the photolysis of hydrogen peroxide or nitrate. The •OH radical can attack the this compound molecule in several locations. Reaction pathways include electrophilic addition to the aromatic ring, leading to hydroxylated derivatives, or hydrogen abstraction from the butoxyethyl side chain. nih.gov

Ozone (O₃): Ozonation is another significant oxidative process, particularly in water treatment contexts. core.ac.uk Ozone can react directly with the aromatic ring of the benzoate moiety, although this reaction is often slower than with more activated aromatic systems. Ozone-based advanced oxidation processes, which generate even more reactive hydroxyl radicals, are highly effective at degrading such compounds. researchgate.net

Degradation by Oxidizing Agents (Hypochlorite, Hydrogen Peroxide, UV)

Advanced Oxidation Processes (AOPs) that combine UV radiation with chemical oxidants are effective at transforming recalcitrant organic compounds like this compound.

UV/Hydrogen Peroxide (H₂O₂): The photolysis of hydrogen peroxide with UV light (typically <300 nm) generates highly reactive hydroxyl radicals (•OH). researchgate.netelsevierpure.com This UV/H₂O₂ system is a well-established method for degrading organic pollutants. nih.govacs.org The generated •OH radicals then attack the this compound molecule, leading to its rapid degradation. nih.gov The efficiency of this process depends on factors such as the concentration of H₂O₂, pH, and UV intensity. researchgate.net

UV/Hypochlorite (B82951) (NaOCl): The combination of UV light with sodium hypochlorite is also a potent AOP. This system is effective in degrading organic compounds through the action of both hydroxyl radicals and reactive chlorine species (e.g., Cl•, ClO•) that are generated during the process. nih.gov Studies on similar aromatic esters have demonstrated high degradation efficiency with this method. bibliotekanauki.pl However, a significant drawback is the potential formation of chlorinated organic by-products. nih.govbibliotekanauki.pl

Identification of Abiotic Transformation Products

The abiotic degradation of this compound results in a variety of transformation products, depending on the specific oxidant and reaction conditions.

Products from •OH Attack: The reaction with hydroxyl radicals (from UV/H₂O₂ or other sources) is expected to produce hydroxylated derivatives of the parent molecule, where •OH has been added to the aromatic ring. Another major pathway is the cleavage of the ester or ether linkages. This can lead to the formation of intermediates such as benzoic acid , 4-hydroxybenzoic acid , and 2-butoxyethanol . bibliotekanauki.pl Further oxidation of the side chain can also occur.

Products from UV/Hypochlorite: In addition to the hydroxylated products seen with UV/H₂O₂, the UV/hypochlorite process can generate halogenated organic metabolites. bibliotekanauki.pl This occurs through the reaction of the parent compound or its initial degradation products with reactive chlorine species. While effective for degradation, this pathway can lead to the formation of by-products that may be more toxic or persistent than the original compound. nih.gov

Products from Ozonolysis: The reaction with ozone, especially when coupled with UV, can lead to cleavage of the aromatic ring and the formation of smaller carboxylic acids and aldehydes. Products identified from the degradation of a structurally similar compound, 2'-ethylhexyl 4-(dimethylamino)benzoate, included 4-(methylamino) benzoic acid and 2-ethylhexan-1-ol , indicating that cleavage of the ester bond is a primary transformation pathway. bibliotekanauki.pl

Table 3: Potential Abiotic Transformation Products of this compound

| Degradation Process | Expected Transformation Products |

|---|---|

| UV / H₂O₂ (•OH radicals) | Hydroxylated this compound, Benzoic acid, 4-Hydroxybenzoic acid, 2-Butoxyethanol |

| UV / NaOCl (•OH, Cl•) | Chlorinated derivatives of the parent compound and its metabolites, Benzoic acid, 2-Butoxyethanol |

Migration and Release from Polymeric Materials in Environmental Contexts

This compound is utilized as a plasticizer, an additive designed to increase the flexibility and durability of polymeric materials like polyvinyl chloride (PVC). researchgate.net As a plasticizer, it is not chemically bound to the polymer matrix but is physically mixed with it. nih.govresearchgate.net This physical incorporation allows the molecule to migrate from the polymer and be released into the environment over time. nih.govresearchgate.net

The process of migration, or leaching, is governed by several factors:

Environmental Conditions: The rate of release is highly dependent on environmental conditions. ed.ac.ukresearchgate.net Elevated temperatures increase the kinetic energy of the plasticizer molecules, accelerating their diffusion to the polymer surface and subsequent release. nih.gov

Contact Medium: Migration is significantly enhanced when the polymer is in contact with liquids, particularly those with a high fat content or acidic properties. nih.gov In environmental contexts, this means that plastic materials in landfills can leach plasticizers into the landfill leachate, which can then contaminate groundwater. nih.goved.ac.uk Similarly, plastic debris in aquatic environments can slowly release these additives into the water column. researchgate.net

Polymer Characteristics: The type of polymer and its manufacturing process influence how tightly the plasticizer is held within the matrix. The molecular weight of the plasticizer is also a key factor; lower molecular weight plasticizers generally migrate more readily than larger, polymeric ones. researchgate.net

The release of this compound from discarded plastic products is a significant pathway for its entry into terrestrial and aquatic ecosystems. nih.gov Once in the environment, it is subject to the fate and transport processes described above.

Assessment of Migration into Food Simulants

Specific studies assessing the migration of this compound from packaging materials into food simulants were not identified in the search results. The migration of chemical substances from food packaging is a recognized field of study, with established methodologies to determine the transfer of low molecular weight compounds like plasticizers and antioxidants into food. nih.govresearchgate.netwho.int These assessments often utilize food simulants (e.g., ethanol (B145695) solutions, isooctane) and mathematical models based on Fick's second law to determine diffusion and partition coefficients at various temperatures. nih.gov While data exists for compounds such as tributyl acetylcitrate (ATBC), dibutyl phthalate (DBP), and butylated hydroxytoluene (BHT), no such experimental data or migration parameters could be found for this compound. nih.gov

Ecological Risk Assessment Methodologies and Frameworks

While general methodologies and frameworks for the ecological risk assessment of chemicals are well-established by regulatory bodies, a specific framework applied to this compound is not detailed in the available search results. Ecological risk assessments typically involve problem formulation, exposure assessment, toxicity assessment, and risk characterization to evaluate potential adverse effects on ecosystems. wa.govvliz.be These frameworks use data on a chemical's persistence, bioaccumulation potential, and ecotoxicity to classify its risk level. canada.ca For instance, the ecological risk of substances like 2-(2-butoxyethoxy)ethanol (B94605) and benzoic acid has been evaluated by deriving environmental risk limits (ERLs) based on ecotoxicological data. who.intcore.ac.uk However, a similar comprehensive assessment or application of these frameworks specifically for this compound was not found.

Comprehensive Toxicological and Health Impact Investigations

Toxicokinetics, Metabolism, and Distribution Studies

The toxicokinetic profile of 2-Butoxyethyl benzoate (B1203000) is primarily understood through the study of its constituent components, benzoic acid and 2-butoxyethanol (B58217), as it is expected to be rapidly metabolized upon absorption. nih.gov

In vitro studies on similar compounds, such as C12-15 alkyl benzoates, have demonstrated that upon dermal absorption, these esters are extensively metabolized within the skin. nih.govoup.comresearchgate.net It is anticipated that 2-Butoxyethyl benzoate follows a similar pathway, undergoing hydrolysis by cutaneous esterases into its primary metabolites: benzoic acid and 2-butoxyethanol. nih.gov Research on C12 alkyl benzoate showed that over 93% of the absorbed compound was metabolized to benzoic acid in the skin. nih.govoup.com

The enzymes responsible for this hydrolysis are cytosolic alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), which are present in the skin. nih.gov The rate of metabolism of glycol ethers like 2-butoxyethanol by these enzymes in skin cytosol has been shown to be greater for longer-chain alcohols. nih.gov Specifically, the metabolic rate in rat skin cytosol follows the order: 2-butoxyethanol (2-BE) > 2-phenoxyethanol (B1175444) (2-PE) > ethylene (B1197577) glycol > 2-ethoxyethanol (B86334) (2-EE) > ethanol (B145695). nih.gov

Following absorption and initial metabolism in the skin, the resulting metabolites, 2-butoxyethanol and benzoic acid, enter systemic circulation and undergo further biotransformation.

2-Butoxyethanol Metabolism: 2-Butoxyethanol is primarily metabolized in the liver by alcohol and aldehyde dehydrogenases to 2-butoxyacetaldehyde and subsequently to the main toxic metabolite, 2-butoxyacetic acid (BAA). nih.govwho.intpublisso.de A secondary metabolic pathway involves O-dealkylation by microsomal P450 mixed-function oxidases, producing ethylene glycol. ecetoc.orgepa.gov In rats, non-oxidative metabolism of 2-butoxyethanol via conjugation with long-chain fatty acids has also been observed. epa.gov

The excretion of 2-butoxyethanol and its metabolites occurs primarily through urine. who.int In rats, following topical application of 2-butoxyethanol, the major routes of excretion were urine (19%), expired air as carbon dioxide (6%), and feces (0.4%). who.int The urinary metabolites included butoxyacetic acid (8%), a glucuronide conjugate (3%), sulphate conjugates (0.7%), ethylene glycol (0.6%), and free 2-butoxyethanol (0.5%). who.int

Benzoic Acid Metabolism: Benzoic acid is metabolized in the liver by butyrate-CoA ligase to form benzoyl-CoA, which is then conjugated with glycine (B1666218) by glycine N-acyltransferase to form hippuric acid. wikipedia.org This is the primary route of detoxification and excretion. Humans also excrete toluene (B28343) metabolites as hippuric acid. wikipedia.org

Research on C12-15 alkyl benzoates provides insight into the dermal absorption of this compound. An in vitro study using human skin showed that for [14C]-C12 alkyl benzoate, the absorbed dose was 2.97% of the applied amount after 24 hours. nih.govoup.comresearchgate.net The parent ester was not detected in the receptor fluid, indicating complete metabolism to benzoic acid within the skin. nih.govoup.com

Studies on 2-butoxyethanol (BE) vapor in human subjects have shown that dermal uptake can be significant, potentially accounting for a substantial portion of the total uptake during whole-body exposure. wikipedia.org The permeation rate of 2-butoxyethanol is higher through rat skin than human skin. who.int

Dermal Absorption of C12 Alkyl Benzoate in Human Skin (in vitro)

| Parameter | Value (%) |

|---|---|

| Absorbed Dose | 0.41 |

| Dermal Delivery | 0.97 |

| Potentially Absorbable Dose | 2.20 |

Data from an in vitro study on [14C]-C12 alkyl benzoate. nih.govoup.comresearchgate.net

Mechanisms of Toxicity at Cellular and Molecular Levels

The toxicological effects of this compound are largely attributed to its metabolites, 2-butoxyethanol and benzoic acid.

The potential for this compound and its metabolites to act as endocrine-disrupting chemicals (EDCs) is a key area of investigation. EDCs can interfere with hormone synthesis, transport, and action, often by interacting with nuclear receptors. mdpi.comnih.govyoutube.com

Benzoic Acid: Studies on the estrogenic activity of benzoic acid have yielded conflicting results. While some reports have suggested it may have endocrine-disrupting properties, other studies have failed to confirm estrogenic activity in rat and mouse uterotrophic assays, as well as in a human estrogen receptor (hERα) yeast estrogenicity assay. nih.govnaturalnews.com Some research suggests that alkyl esters of benzoic acid can act as ligands for the orphan nuclear receptor BXR, though the physiological relevance of this in vertebrates is still under investigation. nih.govnih.govuci.eduresearchgate.netresearchgate.net

2-Butoxyethanol: The parent compound, 2-butoxyethanol, is not considered a primary endocrine disruptor. nih.gov However, some glycol ethers have been associated with reproductive and developmental toxicity, although these effects are more pronounced with shorter-chain glycol ethers like ethylene glycol methyl ether and ethylene glycol ethyl ether. ecetoc.orgepa.gov

The primary non-endocrine mediated toxicity of this compound is linked to its metabolite, 2-butoxyacetic acid (BAA), which is known to cause hematotoxicity, particularly in rats. who.intpublisso.deinchem.org

2-Butoxyacetic Acid (BAA): In vitro studies have shown that BAA induces hemolysis (destruction of red blood cells) in a time- and concentration-dependent manner in rat erythrocytes. nih.gov This hemolytic effect is preceded by swelling of the red blood cells and a depletion of ATP, suggesting that the cell membrane is a primary target. nih.gov Human erythrocytes are significantly less sensitive to the hemolytic effects of BAA compared to rat erythrocytes. who.intinchem.orgnih.gov The mechanism of BAA-induced hemolysis is thought to involve its interaction with the erythrocyte membrane, leading to increased osmotic fragility. ecetoc.org

Benzoic Acid: At high concentrations, benzoic acid has been shown to have cytotoxic effects on various cancer cell lines. researchgate.net It has also been reported to have genotoxic effects in vitro, including inducing chromosomal aberrations, sister chromatid exchanges, and micronucleus frequency in human lymphocytes. nih.govresearchgate.net

Cellular Effects of 2-Butoxyethanol Metabolites on Rat Erythrocytes (in vitro)

| Compound | Effect | Mechanism |

|---|---|---|

| 2-Butoxyacetic acid (BAA) | Hemolysis | Swelling, ATP depletion |

| 2-Butoxyacetaldehyde (BAL) | Hemolysis (less potent than BAA) | Swelling, ATP depletion |

Data from in vitro studies on F344 rat blood. nih.gov

Genotoxicity and Mutagenicity Assessments

Ecotoxicological Assessments and Environmental Health Effects

The environmental impact of this compound, particularly its effects on aquatic ecosystems, remains largely uncharacterized in scientific literature. Specific ecotoxicological data from standardized tests on representative aquatic organisms are not available. The assessment of its environmental health effects is therefore challenging. In the absence of direct empirical data, the potential ecotoxicity of this compound is often considered in the context of its hydrolysis products: 2-butoxyethanol and benzoic acid. However, without direct studies on the parent compound, a comprehensive ecotoxicological profile cannot be constructed.

Standardized acute and chronic aquatic toxicity studies are essential for determining the potential risk of a chemical to aquatic life. These studies typically involve exposing representative species to the chemical and observing effects on survival, growth, and reproduction.

No published studies were identified that specifically investigate the short-term (acute) or long-term (chronic) toxicity of this compound to fish species. Therefore, key metrics such as the Lethal Concentration (LC50) values for species like rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio) are not available for this compound.

Table 1: Short-term and Long-term Fish Toxicity Data for this compound

| Species | Endpoint | Duration | Value | Reference |

|---|---|---|---|---|

| Data Not Available | LC50 | 96 hours | N/A | N/A |

| Data Not Available | NOEC | Chronic | N/A | N/A |

LC50: Lethal Concentration, 50%; NOEC: No Observed Effect Concentration; N/A: Not Available

Similarly, there is a lack of data on the acute and chronic toxicity of this compound to aquatic invertebrates. The half maximal effective concentration (EC50) for immobilization in species such as Daphnia magna has not been reported in the available literature.

Table 2: Short-term and Long-term Aquatic Invertebrate Toxicity Data for this compound

| Species | Endpoint | Duration | Value | Reference |

|---|---|---|---|---|

| Data Not Available | EC50 | 48 hours | N/A | N/A |

| Data Not Available | NOEC | Chronic | N/A | N/A |

EC50: Effective Concentration, 50%; NOEC: No Observed Effect Concentration; N/A: Not Available

The potential for this compound to inhibit the growth of primary producers like algae and cyanobacteria has not been documented. Standardized algal growth inhibition tests, which would provide EC50 values, have not been conducted for this substance.

Table 3: Aquatic Algae and Cyanobacteria Toxicity Data for this compound

| Species | Endpoint | Duration | Value | Reference |

|---|---|---|---|---|

| Data Not Available | EC50 | 72 hours | N/A | N/A |

| Data Not Available | NOEC | 72 hours | N/A | N/A |

EC50: Effective Concentration, 50%; NOEC: No Observed Effect Concentration; N/A: Not Available

Information regarding the toxicity of this compound to microorganisms, such as those found in activated sludge in wastewater treatment plants, is not available. Studies on the inhibition of microbial respiration are necessary to understand the potential impact of this compound on biological wastewater treatment processes.

Table 4: Toxicity to Microorganisms Data for this compound

| Test System | Endpoint | Duration | Value | Reference |

|---|---|---|---|---|

| Data Not Available | EC50 | 3 hours | N/A | N/A |

EC50: Effective Concentration, 50%; N/A: Not Available

Sediment and Terrestrial Toxicity Research

Research specifically detailing the sediment and terrestrial toxicity of this compound is limited in publicly available scientific literature. However, the potential impact of similar compounds, such as other benzoate esters and plasticizers, on terrestrial ecosystems has been a subject of investigation. The environmental fate and ecotoxicity of these substances in soil and sediment are crucial for a comprehensive environmental risk assessment.